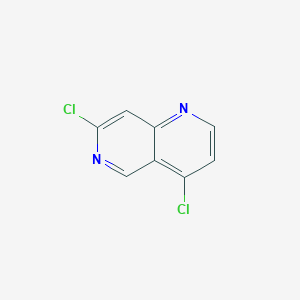

4,7-Dichloro-1,6-naphthyridine

Description

Properties

IUPAC Name |

4,7-dichloro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-1-2-11-7-3-8(10)12-4-5(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOTXCGNCXEAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(N=CC2=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717128 | |

| Record name | 4,7-Dichloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952138-13-5 | |

| Record name | 4,7-Dichloro-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952138-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Alche-Molecular Key: A Technical Guide to 4,7-Dichloro-1,6-naphthyridine

Abstract

The 1,6-naphthyridine scaffold is a quintessential "privileged structure" in modern medicinal chemistry, serving as the core of numerous kinase inhibitors and other therapeutic agents. Within this esteemed class of heterocycles, 4,7-dichloro-1,6-naphthyridine stands out as a pivotal intermediate—a versatile molecular key ready to unlock a vast chemical space for drug discovery and materials science. Its two strategically positioned chlorine atoms act as reactive handles for controlled, regioselective functionalization, enabling the systematic construction of compound libraries. This guide provides an in-depth examination of the chemical properties, structure, synthesis, reactivity, and applications of this compound, offering researchers a comprehensive resource for leveraging this powerful building block.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heteroaromatic compound. The 1,6-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at positions 1 and 6. This arrangement results in a unique electronic distribution across the ring system, influencing its reactivity and intermolecular interactions. The chlorine atoms at the C4 and C7 positions are crucial for its synthetic utility.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄Cl₂N₂ | [1] |

| Molecular Weight | 199.04 g/mol | [2][1] |

| Appearance | White to yellow crystalline powder | [3] |

| Melting Point | 138 - 140 °C | [3] |

| IUPAC Name | This compound | |

| CAS Number | 952138-13-5 | [4] |

| Solubility | Generally soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO); sparingly soluble in alcohols; insoluble in water. | Inferred from similar compounds |

Spectroscopic Characterization

Definitive structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides a clear signature for the molecule's four aromatic protons.

-

¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 9.47 (d, J = 0.6 Hz, 1H), 9.10 (d, J = 4.7 Hz, 1H), 8.18 (s, 1H), 7.94 (dd, J = 4.8 Hz, 1H).[4]

-

Interpretation:

-

The distinct chemical shifts for each of the four protons confirm the asymmetric nature of the substitution pattern.

-

The downfield shifts, particularly for the proton at 9.47 ppm, are characteristic of protons on an electron-deficient heteroaromatic ring system.

-

The observed coupling constants (J-values) are consistent with the connectivity of the protons on the naphthyridine core.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

Predicted Chemical Shifts (δ, ppm):

-

C-Cl Carbons (C4, C7): ~145-155 ppm. The direct attachment to electronegative chlorine and being part of the aromatic system results in a significant downfield shift.

-

Other Quaternary Carbons (C4a, C8a): ~140-150 ppm. These bridgehead carbons are also shifted downfield due to their position within the fused ring system.

-

CH Carbons: ~120-140 ppm. The precise shifts will vary based on their proximity to the nitrogen atoms and chlorine substituents.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying key functional groups and the overall aromatic nature of the molecule.

-

Predicted Characteristic Absorptions (cm⁻¹):

-

3100-3000 cm⁻¹: C-H stretching vibrations for the aromatic protons.[5]

-

1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic naphthyridine core. These bands confirm the heteroaromatic system.[4][6]

-

~850-750 cm⁻¹: C-Cl stretching vibrations. The exact position can be influenced by the aromatic system.

-

Below 900 cm⁻¹: Out-of-plane C-H bending vibrations, which can be characteristic of the substitution pattern on the aromatic rings.

-

Mass Spectrometry (MS) (Predicted)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Observations:

-

Molecular Ion (M⁺): A prominent cluster of peaks around m/z 198, 200, and 202. This characteristic isotopic pattern, with an approximate ratio of 9:6:1, is definitive for a molecule containing two chlorine atoms.[7]

-

Fragmentation: Expect sequential loss of chlorine radicals (Cl•) or HCl, leading to fragments at [M-35]⁺/[M-36]⁺ and further fragmentation of the naphthyridine ring.

-

Synthesis of this compound

The synthesis of this compound is most reliably achieved via the chlorination of its corresponding dihydroxy precursor. This two-step approach ensures high yields and purity. The proposed pathway is based on well-established transformations in heterocyclic chemistry, particularly the conversion of hydroxypyridines to chloropyridines.[2][8]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1,6-Naphthyridine-4,7-diol

Causality: This step constructs the core naphthyridine ring system. The use of a base like piperidine catalyzes the Knoevenagel condensation between the aldehyde and the active methylene group of diethyl malonate, followed by an intramolecular cyclization and tautomerization to form the stable dihydroxy aromatic system.

-

To a solution of 4-aminopyridine-3-carbaldehyde (1.0 eq) in ethanol, add diethyl malonate (1.2 eq).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 1,6-naphthyridine-4,7-diol, will precipitate from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The product is often used in the next step without further purification.

Step 2: Synthesis of this compound

Causality: Phosphorus oxychloride (POCl₃) is a powerful and standard reagent for converting hydroxyl groups on nitrogen-containing heterocycles (in their tautomeric pyridone/pyrimidinone forms) to chlorides. The reaction proceeds via a dehydrative chlorination mechanism.[2][9]

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), place 1,6-naphthyridine-4,7-diol (1.0 eq).

-

Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq), which acts as both the reagent and the solvent.

-

Heat the mixture to reflux (approx. 105 °C) for 3-5 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

-

Work-up: Cautiously quench the residue by slowly adding it to crushed ice with vigorous stirring. This is a highly exothermic process.

-

Neutralize the acidic aqueous solution with a base, such as saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution, until the pH is ~7-8.

-

The product will precipitate as a solid. Collect the crude product by filtration.

-

Purify the solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure this compound.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the differential reactivity of its two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr) . The electron-withdrawing nature of the fused pyridine rings activates the C-Cl bonds towards nucleophilic attack.

Generally, the C4 position in such systems is more electrophilic and thus more reactive towards nucleophiles than the C7 position. This regioselectivity allows for a stepwise and controlled functionalization of the scaffold, making it an ideal platform for building molecular diversity.

Common transformations include:

-

Amination: Reaction with primary or secondary amines, often catalyzed by a palladium catalyst (Buchwald-Hartwig amination), to install diverse amino groups.

-

Alkoxylation/Aryloxylation: Substitution with alkoxides or phenoxides to form ether linkages.

-

Thiolation: Reaction with thiols to introduce sulfur-containing moieties.

-

Cross-Coupling Reactions: The C-Cl bonds can participate in Suzuki, Stille, or Sonogashira cross-coupling reactions to form new carbon-carbon bonds, further expanding the accessible chemical space.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Strategic Core: A Technical Guide to 4,7-Dichloro-1,6-naphthyridine in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the strategic selection of core molecular frameworks. Among these, nitrogen-containing heterocycles have consistently proven to be a fertile ground for the discovery of potent and selective modulators of biological targets. The 1,6-naphthyridine scaffold, a bicyclic heteroaromatic system, has emerged as a "privileged structure," forming the backbone of numerous biologically active molecules, including potent kinase inhibitors. This guide provides an in-depth technical overview of a key derivative, 4,7-Dichloro-1,6-naphthyridine (CAS Number: 952138-13-5), a versatile building block poised for the synthesis of next-generation therapeutics.

This document will delve into the fundamental properties, synthesis, and reactivity of this compound, with a particular focus on its strategic application in the development of targeted therapies. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and aim to empower researchers to leverage this scaffold in their drug discovery programs.

I. Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 952138-13-5 | ChemUniverse[1] |

| Molecular Formula | C₈H₄Cl₂N₂ | ChemUniverse[1] |

| Molecular Weight | 199.04 g/mol | ChemUniverse[1] |

| Appearance | White to yellow crystalline powder or solid | Fisher Scientific[2] |

| Melting Point | 138-140 °C | Fisher Scientific[2] |

| Purity | Typically ≥97% | ChemUniverse[1] |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and THF. | Inferred from general properties of similar heterocyclic compounds. |

Spectral Data (Predicted and Inferred from Analogues):

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region, likely between 7.5 and 9.5 ppm. The protons at positions 2, 3, 5, and 8 would each give distinct signals, with coupling patterns indicative of their positions on the bicyclic ring system.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms of the naphthyridine core. The carbons attached to the chlorine atoms (C4 and C7) would be significantly downfield shifted. Quaternary carbons would likely show weaker signals.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with a prominent molecular ion peak (M+) around m/z 198/200/202.

II. Synthesis of the this compound Core

The synthesis of the 1,6-naphthyridine core can be achieved through various strategies, often involving the construction of the second pyridine ring onto a pre-existing pyridine derivative. While a specific, detailed experimental protocol for this compound is not extensively published, a plausible and efficient route can be extrapolated from the synthesis of related substituted 1,6-naphthyridines. A highly relevant approach involves the conversion of a 1,6-naphthyridine-4,7-dione intermediate.

Proposed Experimental Protocol: Synthesis from a Dione Precursor

This protocol is based on established methodologies for the synthesis of dichlorinated naphthyridines from their corresponding diones.[3]

Step 1: Synthesis of 1,6-Naphthyridine-4,7-dione

A suitable substituted pyridine precursor, such as a 4-aminonicotinic acid derivative, would undergo a cyclization reaction to form the 1,6-naphthyridine-4,7-dione core. This can often be achieved through condensation with a malonic acid derivative followed by thermal cyclization.

Step 2: Chlorination to this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, place the 1,6-naphthyridine-4,7-dione intermediate.

-

Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) in excess (typically 5-10 equivalents). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring. The excess POCl₃ will be hydrolyzed.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 8-9. This will precipitate the crude product. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

III. Reactivity and Strategic Functionalization

The two chlorine atoms on the 1,6-naphthyridine scaffold are key functional handles that allow for selective derivatization through nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions. The inherent electronic properties of the naphthyridine ring system, with two electron-withdrawing nitrogen atoms, activate the chlorine-bearing carbons towards nucleophilic attack.

Regioselectivity in Functionalization Reactions

A critical aspect for the strategic use of this compound is the regioselectivity of subsequent reactions. Based on studies of related dichlorinated aza-heterocycles, the C4 and C7 positions exhibit differential reactivity.

-

Nucleophilic Aromatic Substitution (SₙAr): In SₙAr reactions with nucleophiles such as amines, the C4 position is generally more electrophilic and thus more reactive. This is due to the combined electron-withdrawing effects of the adjacent nitrogen at position 1 and the nitrogen at position 6.

-

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling): In palladium-catalyzed cross-coupling reactions, the outcome can be influenced by the specific catalyst and reaction conditions. However, for Suzuki couplings on related dichlorinated aza(iso)quinolines, the position analogous to C4 has been shown to be more reactive.

Exemplary Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol provides a general framework for the regioselective arylation at the C4 position.

-

Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base like sodium carbonate (2.0-3.0 eq.).

-

Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water. Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 4-aryl-7-chloro-1,6-naphthyridine derivative.

IV. Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 1,6-naphthyridine scaffold is a cornerstone in the design of numerous kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a key starting material for the synthesis of these inhibitors, allowing for the introduction of various substituents at the C4 and C7 positions to achieve desired potency and selectivity.

Case Study: Synthesis of a CDK5 Inhibitor Precursor

Cyclin-dependent kinase 5 (CDK5) is a validated therapeutic target for certain kidney diseases and neurological disorders.[4] The following scheme illustrates a potential synthetic route to a key intermediate for a CDK5 inhibitor, starting from this compound.

This two-step sequence leverages the differential reactivity of the two chlorine atoms. The more reactive C4 position undergoes a nucleophilic aromatic substitution with a desired amine, followed by a palladium-catalyzed cross-coupling reaction at the C7 position to introduce another substituent. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

V. Safety and Handling

As a chlorinated heterocyclic compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, the following recommendations are based on data from structurally similar compounds like 4,7-dichloroquinoline.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

VI. Conclusion

This compound is a strategically important and versatile building block in modern drug discovery. Its dichlorinated nature provides two reactive sites for sequential and regioselective functionalization, enabling the efficient synthesis of diverse libraries of compounds. The established importance of the 1,6-naphthyridine scaffold in kinase inhibition and other therapeutic areas underscores the value of this intermediate. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of empowering researchers to effectively utilize this powerful tool in the quest for novel medicines.

VII. References

-

ChemUniverse. This compound [Q07105]. Available at: --INVALID-LINK--

-

Organic Syntheses. 4,7-dichloroquinoline. Available at: --INVALID-LINK--

-

Shimkin, K. W., et al. (2015). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

-

Fisher Scientific. 5,7-Dichloro-1,6-naphthyridine, 97%. Available at: --INVALID-LINK--

-

Mukhopadhyay, C., et al. (2011). An expeditious and efficient synthesis of highly functionalized[1][5]-naphthyridines under catalyst-free conditions in aqueous medium. Organic Letters. Available at: --INVALID-LINK--

-

ChemicalBook. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum. Available at: --INVALID-LINK--

-

MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Available at: --INVALID-LINK--

-

NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 12204233, 5,7-Dichloro-1,6-naphthyridine. Available at: --INVALID-LINK--

-

RSC Publishing. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available at: --INVALID-LINK--

-

RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: --INVALID-LINK--

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: --INVALID-LINK--

-

ACS Publications. Discovery and SAR study of 1H-imidazo[4,5-h][1][5]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Available at: --INVALID-LINK--

-

NIH National Center for Biotechnology Information. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Available at: --INVALID-LINK--

-

NIH National Center for Biotechnology Information. An expeditious and efficient synthesis of highly functionalized[1][5]-naphthyridines under catalyst-free conditions in aqueous medium. Available at: --INVALID-LINK--

-

NIH National Center for Biotechnology Information. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Available at: --INVALID-LINK--

References

Technical Guide to the Spectroscopic Characterization of 4,7-Dichloro-1,6-naphthyridine

Introduction: The Structural Significance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine framework is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] As a nitrogen-containing bicyclic aromatic system, it serves as a versatile building block for designing molecules with specific biological activities, including potential applications as kinase inhibitors and other therapeutic agents. The introduction of substituents, such as chlorine atoms, at specific positions dramatically alters the molecule's electronic properties, solubility, and potential for further chemical modification. 4,7-Dichloro-1,6-naphthyridine (CAS 952138-13-5) is a key intermediate, offering two reactive sites for nucleophilic substitution, enabling the synthesis of diverse molecular libraries for drug discovery.

Accurate and unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation of organic molecules in solution, providing precise information about the chemical environment of each atom.[2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic data for this compound, detailing the experimental methodology and the rationale behind spectral assignments.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering for the 1,6-naphthyridine ring system is used.

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

While experimental spectra for this specific compound are not widely published in peer-reviewed literature, a robust prediction of the ¹H and ¹³C NMR chemical shifts can be made. This prediction is based on the known data for the parent 1,6-naphthyridine scaffold[3][4] and established principles of substituent-induced chemical shift effects.[5] The electron-withdrawing and anisotropic effects of the chlorine atoms and the influence of the nitrogen lone pairs are the primary determinants of the final chemical shifts.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, each corresponding to one of the four protons on the naphthyridine core.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |

| H-8 | 9.35 - 9.45 | d | J ≈ 4.5 | Strongly deshielded by the adjacent N1 and peri-relationship to N6. |

| H-2 | 9.15 - 9.25 | d | J ≈ 4.5 | Strongly deshielded by adjacent N1. |

| H-5 | 8.80 - 8.90 | s | - | Deshielded by adjacent N6; chlorine at C-4 removes coupling to H-3. |

| H-3 | 7.70 - 7.80 | d | J ≈ 8.5 | Least deshielded proton, upfield relative to others. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals, corresponding to the eight carbon atoms of the naphthyridine skeleton.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-7 | 158.0 - 162.0 | Directly attached to electronegative chlorine and adjacent to N6. |

| C-4 | 155.0 - 159.0 | Directly attached to electronegative chlorine and adjacent to N-bridgehead. |

| C-2 | 152.0 - 155.0 | Alpha to N1, highly deshielded. |

| C-8a | 145.0 - 148.0 | Bridgehead carbon between two nitrogen atoms. |

| C-5 | 138.0 - 141.0 | Alpha to N6, deshielded. |

| C-8 | 125.0 - 128.0 | Beta to N1. |

| C-4a | 122.0 - 125.0 | Bridgehead carbon. |

| C-3 | 120.0 - 123.0 | Beta to N1. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous NMR data for this compound, a systematic approach is required. This protocol ensures sample purity, optimal instrument performance, and the acquisition of a comprehensive dataset for full structural assignment.

Sample Preparation

The quality of the final spectrum is critically dependent on meticulous sample preparation.[6]

-

Analyte Purity: Ensure the this compound sample is of high purity (>95%), free from solvents and paramagnetic impurities, which can cause severe line broadening.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended starting solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[7] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

-

Concentration:

-

Filtration: To remove any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines, filter the solution through a pipette packed with a small plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube.[9]

-

Referencing: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrument Setup and Data Acquisition

These steps should be performed on a modern NMR spectrometer (e.g., 400 MHz or higher).

-

Temperature Equilibration: Allow the sample to equilibrate inside the magnet for 10-15 minutes to ensure thermal stability.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

1D ¹H Spectrum:

-

Acquire a standard one-dimensional proton spectrum.

-

Key parameters: spectral width covering ~0-12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and typically 8-16 scans.

-

-

1D ¹³C{¹H} Spectrum:

-

Acquire a proton-decoupled carbon spectrum.

-

Key parameters: spectral width covering ~0-180 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

2D Correlation Spectra (for Unambiguous Assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks through-bond (typically over 2-3 bonds). This will confirm which protons are adjacent in the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms (¹J-coupling).[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): To probe longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different fragments of the molecule and assigning quaternary (non-protonated) carbons.[10]

-

Workflow for Spectroscopic Analysis

The logical flow from sample preparation to final structural confirmation is a self-validating system designed to ensure data integrity and accuracy.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The structural characterization of key synthetic intermediates like this compound is a foundational requirement for successful drug development and chemical research. While direct experimental data may be sparse in public literature, a combination of predictive methods based on established spectroscopic principles and a rigorous, multi-dimensional NMR acquisition strategy provides a reliable pathway to unambiguous structural confirmation. The protocols and data interpretation framework presented in this guide offer researchers a robust system for characterizing this molecule and other novel heterocyclic compounds, ensuring the highest level of scientific integrity in their work.

References

- 1. kgroup.du.edu [kgroup.du.edu]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. This compound CAS#: 952138-13-5 [m.chemicalbook.com]

- 9. calpaclab.com [calpaclab.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

Introduction: The Naphthyridine Core and the Strategic Importance of its Dichlorinated Isomers

An In-Depth Technical Guide to the Physical and Chemical Properties of Dichloro-naphthyridine Isomers

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a foundational scaffold in medicinal chemistry and materials science. As diazanaphthalenes, they exist in six distinct isomeric forms (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), each conferring a unique three-dimensional geometry and electronic distribution to the molecules derived from them. The introduction of chlorine atoms onto this core structure dramatically enhances its utility, transforming it into a versatile and highly reactive building block.

Dichloro-naphthyridine isomers are not merely intermediates; they are strategic molecular linchpins. The presence of two chlorine atoms provides dual "handles" for sequential and site-selective functionalization. These chloro-substituents are excellent leaving groups for nucleophilic aromatic substitution (SNAr) and serve as reactive sites for a vast array of palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the controlled and predictable construction of complex molecular architectures, making these isomers invaluable starting materials in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides an in-depth exploration of the synthesis, physical properties, and chemical reactivity of key dichloro-naphthyridine isomers, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: From Naphthyridinones to Dichloro-naphthyridines

The most prevalent and robust method for synthesizing dichloro-naphthyridines involves the chlorination of the corresponding naphthyridin-dione or diol precursors. This transformation is typically achieved using potent chlorinating agents, with phosphorus oxychloride (POCl₃) being the reagent of choice.

Causality Behind Experimental Choice: Phosphorus oxychloride is highly effective for this conversion due to its dual function as both a chlorinating agent and a dehydrating agent. The reaction mechanism proceeds through the formation of a dichlorophosphate ester intermediate at the hydroxyl groups of the tautomeric naphthyridin-diol form. Subsequent nucleophilic attack by the chloride ion, released from POCl₃, displaces the phosphate group, leading to the formation of the stable, aromatic dichloro-naphthyridine ring system. The use of POCl₃ often in the presence of a tertiary amine base (like N,N-diethylaniline) or as the solvent itself, drives the reaction to completion. This method is widely applicable across various naphthyridine isomer backbones.[3][4]

Caption: General workflow for the synthesis of dichloro-naphthyridines.

Physicochemical Properties of Key Isomers

The precise arrangement of the nitrogen atoms and chlorine substituents in each isomer dictates its physical and chemical properties. Below is a comparative summary of several well-documented dichloro-naphthyridine isomers.

2,4-Dichloro-1,5-naphthyridine

This isomer is a valuable building block where the two chlorine atoms exhibit distinct reactivity due to their positions relative to the ring nitrogens.

| Property | Value | Source(s) |

| CAS Number | 28252-82-6 | [5][6][7] |

| Molecular Formula | C₈H₄Cl₂N₂ | [5][7] |

| Molecular Weight | 199.03 g/mol | [7] |

| Appearance | Solid | [6] |

| Boiling Point | 299.1 °C | [5] |

| Storage Temp. | 2-8 °C, Inert atmosphere | [6] |

2,7-Dichloro-1,8-naphthyridine

A highly symmetric isomer, its two chlorine atoms are chemically equivalent, simplifying subsequent reactions where difunctionalization is desired. It is a key intermediate in organic synthesis.[8]

| Property | Value | Source(s) |

| CAS Number | 55243-02-2 | [8][9][10] |

| Molecular Formula | C₈H₄Cl₂N₂ | [9][10] |

| Molecular Weight | 199.04 g/mol | [9] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 258 °C | [9] |

| Boiling Point | 312.2 °C (Predicted) | [9] |

2,4-Dichloro-1,8-naphthyridine

Similar to its 1,5-naphthyridine counterpart, this isomer possesses two chlorine atoms with differentiated reactivity, making it suitable for sequential, site-selective modifications.

| Property | Value | Source(s) |

| CAS Number | 59514-89-5 | [1][11] |

| Molecular Formula | C₈H₄Cl₂N₂ | [1][11] |

| Molecular Weight | 199.03 g/mol | [1] |

| Appearance | Light yellow to orange powder/crystal | [1] |

| Melting Point | 123 - 127 °C | [1] |

| Storage Temp. | Room Temperature | [1] |

Other Notable Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight | Source(s) |

| 5,7-Dichloro-1,6-naphthyridine | 337958-60-8 | C₈H₄Cl₂N₂ | 199.03 g/mol | [12] |

| 2,6-Dichloro-1,5-naphthyridine | N/A | C₈H₄Cl₂N₂ | N/A | [13] |

| 2,4-Dichloro-1,6-naphthyridine | 1422496-28-3 | C₈H₄Cl₂N₂ | 199.03 g/mol | [14] |

| 2,6-Dichloro-1,8-naphthyridine | 1260898-43-8 | C₈H₄Cl₂N₂ | 199.04 g/mol | [15] |

Chemical Reactivity and Site-Selectivity

The true synthetic power of dichloro-naphthyridines lies in the reactivity of the C-Cl bonds. The electron-withdrawing nature of the pyridine nitrogen atoms activates the ring towards nucleophilic attack, making these compounds excellent substrates for SNAr and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Dichloro-naphthyridines readily react with a variety of nucleophiles, including amines, alcohols, and thiols, to displace the chlorine atoms.[4][16] For isomers with non-equivalent chlorines (e.g., 2,4-dichloro-1,5-naphthyridine), the reaction often exhibits high regioselectivity. The chlorine at the C4 position is generally more reactive towards nucleophilic attack than the chlorine at the C2 position. This is because the negative charge of the Meisenheimer complex intermediate can be delocalized onto the adjacent nitrogen atom (N-5), providing greater stabilization.

Palladium-Catalyzed Cross-Coupling Reactions

These isomers are exceptional substrates for forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[17][18] Again, site-selectivity is a critical consideration.

Trustworthiness through Self-Validating Systems: The predictability of these reactions forms a self-validating system. For instance, in the Suzuki coupling of 2,4-dichloro-1,8-naphthyridine, the C4 position is typically more reactive under standard conditions.[17] This predictable outcome allows chemists to perform a mono-functionalization at C4, purify the intermediate, and then use a different coupling partner to functionalize the C2 position, leading to a precisely substituted product. The ability to control this selectivity through the choice of catalyst, ligand, and reaction conditions is a cornerstone of modern synthetic strategy.[17][19]

Caption: Site-selective functionalization of an asymmetric isomer.

Detailed Experimental Protocols

The following protocols are provided as robust, field-tested examples for the synthesis and functionalization of dichloro-naphthyridines.

Protocol 1: Synthesis of 2,7-Dichloro-1,8-naphthyridine

This protocol details the conversion of 1,8-naphthyridine-2,7-diol to the corresponding dichloro- derivative.

Materials:

-

1,8-Naphthyridine-2,7-diol (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (10-15 eq)

-

N,N-Diethylaniline (optional, 0.1 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Crushed ice

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1,8-naphthyridine-2,7-diol and phosphorus oxychloride. Rationale: Using excess POCl₃ ensures it acts as both the reagent and the solvent, driving the reaction to completion.

-

Chlorination: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC (thin-layer chromatography). Rationale: The elevated temperature is necessary to overcome the activation energy for the chlorination of both hydroxyl groups.

-

Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it over a large beaker of crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction. Rationale: This step hydrolyzes the excess POCl₃ to phosphoric acid and neutralizes the reaction.

-

Neutralization & Extraction: Once all the ice has melted, slowly add saturated NaHCO₃ solution until the pH is neutral to basic (~pH 8). Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane. Rationale: Neutralization is crucial for safe handling and ensures the product is in its free base form for efficient extraction into the organic layer.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield pure 2,7-dichloro-1,8-naphthyridine.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling of 2,4-Dichloro-1,8-naphthyridine

This protocol describes the mono-arylation at the more reactive C4 position.

Materials:

-

2,4-Dichloro-1,8-naphthyridine (1.0 eq)

-

Arylboronic acid (e.g., Phenylboronic acid) (1.0-1.1 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03-0.05 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

1,4-Dioxane or DMF/Water mixture (e.g., 4:1)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2,4-dichloro-1,8-naphthyridine, the arylboronic acid, and the base. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Rationale: Palladium(0) catalysts are sensitive to oxygen, and maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.

-

Reagent Addition: Add the Pd(PPh₃)₄ catalyst, followed by the degassed solvent(s). Rationale: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS. Rationale: The choice of a relatively mild phosphine ligand like PPh₃ and controlled stoichiometry of the boronic acid favors mono-coupling at the more electronically activated C4 position over the more sterically hindered C2 position.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to isolate the 4-aryl-2-chloro-1,8-naphthyridine product.

Conclusion

Dichloro-naphthyridine isomers are a powerful class of chemical intermediates whose value is derived from their predictable reactivity and synthetic versatility. The ability to perform selective SNAr and cross-coupling reactions at specific positions on the naphthyridine core provides an elegant and efficient pathway to complex, functionalized molecules. A thorough understanding of the distinct properties of each isomer, coupled with robust and well-rationalized experimental protocols, empowers researchers in drug discovery and materials science to leverage these scaffolds to their full potential, accelerating the development of novel and impactful chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Discovery of a novel series of quinolone and naphthyridine derivatives as potential topoisomerase I inhibitors by scaffold modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 4. mdpi.com [mdpi.com]

- 5. 2,4-dichloro-1,5-naphthyridine | 28252-82-6 | DBA25282 [biosynth.com]

- 6. 2,4-Dichloro-1,5-naphthyridine | 28252-82-6 [sigmaaldrich.com]

- 7. 2,4-Dichloro-1,5-naphthyridine | CAS: 28252-82-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 2,7-DICHLORO-1,8-NAPHTHYRIDINE CAS#: 55243-02-2 [m.chemicalbook.com]

- 10. 2,7-Dichloro-1,8-naphthyridine | C8H4Cl2N2 | CID 10899616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. americanelements.com [americanelements.com]

- 12. 5,7-Dichloro-1,6-naphthyridine | C8H4Cl2N2 | CID 12204233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. 2,4-Dichloro-1,6-naphthyridine | 1422496-28-3 | XGC49628 [biosynth.com]

- 15. chemscene.com [chemscene.com]

- 16. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Nature's Scaffolds: A Technical Guide to the Biological Activity of Naturally Derived Naphthyridines

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthyridines, a class of nitrogen-containing heterocyclic compounds, represent a privileged scaffold in medicinal chemistry, largely owing to their diverse and potent biological activities.[1] While synthetic naphthyridine chemistry has yielded numerous successful drugs, nature remains a prolific source of unique and complex naphthyridine alkaloids with significant therapeutic potential.[2] This technical guide provides an in-depth exploration of the biological activities of naturally derived naphthyridines, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, present key examples from terrestrial and marine organisms, and provide detailed experimental protocols for the evaluation of these activities. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in harnessing the power of these natural compounds.

Introduction to Naphthyridines: A Scaffold of Biological Significance

Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms in a fused pyridine ring system. There are six possible isomers of naphthyridine, each with a unique arrangement of nitrogen atoms, which contributes to the diversity of their chemical properties and biological activities.[1] The 1,8-naphthyridine core, for instance, is famously present in the synthetic antibacterial agent nalidixic acid, the progenitor of the quinolone class of antibiotics.[2][3]

Naturally occurring naphthyridine alkaloids are predominantly found in terrestrial plants and marine organisms.[1] These compounds often possess complex substitutions and stereochemistry, which are challenging to replicate synthetically, making their natural sources invaluable. This guide will focus on the most promising and well-studied biological activities of these natural derivatives.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Several naturally derived naphthyridines have demonstrated potent cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes involved in cancer progression.[1][4]

Mechanisms of Anticancer Action

A primary mechanism by which naphthyridine alkaloids exert their anticancer effects is through the induction of apoptosis , or programmed cell death. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Furthermore, many of these compounds have been shown to interfere with critical signaling cascades that regulate cell survival, proliferation, and metastasis, such as the MAPK/ERK and Wnt/β-catenin pathways.[1][5] Some derivatives also act as topoisomerase inhibitors , preventing the proper unwinding and re-ligation of DNA during replication, leading to cell cycle arrest and apoptosis.[1]

Key Natural Naphthyridines with Anticancer Properties

-

Aaptamine: Isolated from the marine sponge Aaptos aaptos, aaptamine and its derivatives have shown significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer and cervical cancer.[1][6] Aaptamine's activity is attributed to its ability to induce apoptosis and inhibit topoisomerase enzymes.[1]

-

Canthin-6-one: This 1,5-naphthyridine alkaloid, found in plants of the Rutaceae and Simaroubaceae families, exhibits notable anticancer activity.[1][6] It has been shown to induce cell cycle arrest and apoptosis in leukemia and prostate cancer cells.[6]

-

Bisleuconothine A: A 1,7-naphthyridine alkaloid derived from the plant Leuconotis griffithii, bisleuconothine A has demonstrated potent antiproliferative effects against colon cancer cells by inhibiting the Wnt signaling pathway and inducing cell cycle arrest.[6]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of naturally derived naphthyridines are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Aaptamine | H1299 (Non-small cell lung cancer) | 10.47 - 15.03 | [1] |

| Aaptamine | A549 (Non-small cell lung cancer) | 10.47 - 15.03 | [1] |

| Aaptamine | HeLa (Cervical cancer) | 10.47 - 15.03 | [1] |

| 10-methoxycanthin-6-one | DU145 (Prostate cancer) | 1.58 | [1] |

| Bisleuconothine A | SW480 (Colon cancer) | 2.74 µM | [6] |

| Bisleuconothine A | HCT116 (Colon cancer) | 3.18 µM | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the naphthyridine compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Naturally derived naphthyridines have emerged as promising candidates with potent activity against a broad spectrum of bacteria and fungi.[3][7]

Mechanisms of Antimicrobial Action

A key mechanism of action for many antimicrobial naphthyridines is the inhibition of DNA gyrase and topoisomerase IV , essential bacterial enzymes involved in DNA replication, repair, and recombination.[3] This is the same mechanism employed by the synthetic quinolone antibiotics. By targeting these enzymes, naphthyridines effectively halt bacterial proliferation. Other potential mechanisms include disruption of the bacterial cell membrane and inhibition of other essential metabolic pathways.

Key Natural Naphthyridines with Antimicrobial Properties

-

Canthin-6-one and 10-methoxycanthin-6-one: Isolated from Zanthoxylum paracanthum, these compounds have demonstrated strong inhibitory activity against Staphylococcus aureus (including MRSA) and Escherichia coli.[1]

-

10-hydroxycanthin-6-one: Derived from Ailanthus altissima, this compound has shown antibacterial effects against Bacillus cereus and antifungal activity against Fusarium graminearum and Fusarium solani.[1]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of naphthyridines is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Canthin-6-one | Staphylococcus aureus | 0.49 | [1] |

| Canthin-6-one | Escherichia coli | 3.91 | [1] |

| 10-methoxycanthin-6-one | Staphylococcus aureus | 3.91 | [1] |

| 10-hydroxycanthin-6-one | Bacillus cereus | 15.62 | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.

Step-by-Step Methodology:

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the naphthyridine compound in a 96-well microtiter plate containing a suitable broth medium.

-

Prepare Inoculum: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Several naturally derived naphthyridines have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[6][8]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of naphthyridines are often mediated by their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) , tumor necrosis factor-alpha (TNF-α) , and interleukin-6 (IL-6) in immune cells like macrophages.[1][6] This is often achieved by inhibiting key signaling pathways involved in the inflammatory response, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[5]

Key Natural Naphthyridines with Anti-inflammatory Properties

-

Quassidine E and Canthin-16-one-14-butyric acid: Isolated from Picrasma quassioides, these 1,5-naphthyridine alkaloids reduce the production of NO, IL-6, and TNF-α in lipopolysaccharide (LPS)-induced macrophages.[1][6]

-

Alopecuroides B and C: These 1,6-naphthyridine alkaloid dimers from Sophora alopecuroides exhibit strong anti-inflammatory properties by reducing TNF-α and IL-6 levels in LPS-induced macrophages.[1][6]

-

5,6-dehydrolupanine: Also from Sophora alopecuroides, this alkaloid potently suppresses NO production in LPS-activated macrophages.[1]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory activity of naphthyridines is often assessed by measuring their ability to inhibit the production of pro-inflammatory mediators.

| Compound | Assay | IC₅₀ or % Inhibition | Reference |

| Quassidine E | NO production in RAW 264.7 cells | IC₅₀: 20.51–66.96 μM | [1][6] |

| Alopecuroide B | TNF-α production in RAW 264.7 cells | 50.05% inhibition | [1][6] |

| Alopecuroide C | IL-6 production in RAW 264.7 cells | 73.90% inhibition | [1][6] |

| 5,6-dehydrolupanine | NO production in RAW 264.7 cells | IC₅₀: 25.86 μM | [1] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

The Griess assay is a common method for measuring nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is measured spectrophotometrically.

Step-by-Step Methodology:

-

Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the naphthyridine compound for a specified time.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Collect Supernatant: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion and Future Perspectives

Naturally derived naphthyridines represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their unique and complex chemical structures, make them compelling leads for drug discovery and development. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these compounds.

Future research in this field should focus on the isolation and characterization of novel naphthyridine alkaloids from unexplored natural sources. Furthermore, a deeper understanding of their mechanisms of action and structure-activity relationships will be crucial for the rational design of semi-synthetic derivatives with improved potency and selectivity. The continued exploration of nature's chemical diversity, guided by robust biological screening, holds immense promise for the discovery of the next generation of naphthyridine-based therapeutics.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. benchchem.com [benchchem.com]

- 8. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

The 1,6-Naphthyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract

The 1,6-naphthyridine motif, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and unique electronic properties, including its capacity for hydrogen bonding, make it an ideal framework for designing potent and selective ligands for a diverse range of biological targets. This in-depth guide provides a comprehensive overview of the 1,6-naphthyridine core, from its fundamental physicochemical properties and synthetic routes to its extensive applications in drug discovery. We will delve into the nuanced structure-activity relationships (SAR) that govern its biological effects and explore its mechanism of action against key therapeutic targets, supported by quantitative data, detailed experimental protocols, and a case study of a clinically investigated agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

Introduction: The Rise of a Privileged Scaffold

Naphthyridines, as a class of diazanaphthalenes, exist in six isomeric forms, with the 1,6-isomer being particularly prominent in the development of therapeutic agents.[1][2] The strategic placement of nitrogen atoms within the fused ring system imparts distinct electronic and steric properties that allow for tailored interactions with biological macromolecules.[3] This has led to the development of 1,6-naphthyridine derivatives with a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and kinase-inhibiting properties.[4][5] This guide will systematically explore the chemical and biological landscape of the 1,6-naphthyridine scaffold, providing the foundational knowledge and practical insights necessary for its application in drug design and development.

Physicochemical Profile of the 1,6-Naphthyridine Core

The utility of a scaffold in medicinal chemistry is fundamentally linked to its physicochemical properties, which govern its solubility, permeability, and metabolic stability. The 1,6-naphthyridine core presents a unique profile that balances aromaticity with aqueous solubility.

Key Physicochemical Properties:

| Property | Value/Characteristic | Significance in Drug Design |

| Molecular Formula | C₈H₆N₂ | Provides a basic framework for calculating molecular weight and other properties. |

| Molecular Weight | 130.15 g/mol | A low molecular weight starting point allows for extensive functionalization while adhering to Lipinski's Rule of Five. |

| Appearance | White to pale yellow solid | Basic physical characteristic.[3] |

| Calculated logP | Varies with substitution | The logP (a measure of lipophilicity) can be modulated through substitution to optimize pharmacokinetic properties.[6] |

| Calculated pKa | Varies with substitution | The nitrogen atoms are basic and can be protonated at physiological pH, which can enhance aqueous solubility.[6] |

| Aqueous Solubility | Generally low but can be improved | The introduction of polar functional groups or formation of salts can significantly enhance solubility, as demonstrated by derivatives designed for improved bioavailability.[3] |

The presence of two nitrogen atoms in the 1,6-naphthyridine ring system allows for the formation of hydrogen bonds with biological targets, a key feature in achieving high-affinity binding. Furthermore, the ability of these nitrogen atoms to be protonated can improve the aqueous solubility of derivatives, a critical factor for oral bioavailability.[3]

Synthetic Strategies for Constructing the 1,6-Naphthyridine Core

The synthesis of the 1,6-naphthyridine scaffold can be achieved through several strategic approaches, with the Friedländer annulation and multicomponent reactions being among the most versatile and widely employed methods. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

The Friedländer Synthesis: A Classic Approach

The Friedländer synthesis is a robust method for constructing quinoline and naphthyridine rings. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7]

Experimental Protocol: Modified Friedländer Synthesis of a 1,6-Naphthyridine Derivative

This protocol describes a modified, one-pot Friedländer reaction for the synthesis of substituted 1,6-naphthyridines.

Materials:

-

4-aminonicotinaldehyde

-

Active methylene compound (e.g., ethyl acetoacetate)

-

Ethanol

-

Base catalyst (e.g., piperidine)

Procedure:

-

Reaction Setup: To a solution of 4-aminonicotinaldehyde (1.0 eq) in ethanol, add the active methylene compound (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

-

Reaction Execution: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. Collect the solid product by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 1,6-naphthyridine derivative.[7]

Multicomponent Reactions (MCRs): An Efficient Alternative

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like 1,6-naphthyridine derivatives in a single step.[8] These reactions combine three or more starting materials in a one-pot fashion, often leading to high yields and structural diversity.[9]

Experimental Protocol: One-Pot Multicomponent Synthesis of a Substituted 1,6-Naphthyridine

This protocol outlines a one-pot, three-component reaction for the synthesis of a highly substituted 1,6-naphthyridine.[9]

Materials:

-

A 2-chloroquinoline-4-amine derivative

-

A substituted aromatic aldehyde

-

Malononitrile

-

Ethanol

-

Base catalyst (e.g., triethylamine)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the 2-chloroquinoline-4-amine (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

-

Catalyst Addition: Add triethylamine (1.2 eq) to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will typically precipitate. Collect the solid by filtration.

-

Purification: Wash the crude product with cold ethanol and dry under vacuum to obtain the purified 5-chloro-4-phenyl-benzo[f][10][11]naphthyridine-2-amino-3-carbonitrile derivative.[9]

Medicinal Chemistry Applications: A Scaffold of Diverse Activity

The 1,6-naphthyridine scaffold is a cornerstone in the development of a wide range of therapeutic agents, demonstrating significant activity in oncology, virology, and bacteriology.

Anticancer Activity: Targeting Kinases and Beyond

A significant portion of research into 1,6-naphthyridine derivatives has focused on their potential as anticancer agents.[4] These compounds have been shown to inhibit a variety of targets crucial for cancer cell proliferation and survival.

-

Kinase Inhibition: Many 1,6-naphthyridine derivatives are potent inhibitors of protein kinases, which are often dysregulated in cancer.[5] They typically function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates.[12] Notable kinase targets include:

-

Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is a driver in various cancers.[13] 1,6-Naphthyridine-based inhibitors have been developed as potent and selective FGFR4 inhibitors.[14]

-

c-Met: The c-Met proto-oncogene is another key target in cancer therapy. 1,6-Naphthyridine derivatives have been identified as effective c-Met kinase inhibitors.[15]

-

Cyclin-Dependent Kinase 5 (CDK5): Deregulated CDK5 activity is implicated in cancer progression. Novel substituted 1,6-naphthyridines have been developed as CDK5 inhibitors.[5]

-

-

Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone that is overexpressed in many cancers and is essential for the stability of numerous oncoproteins. 1,6-Naphthyridin-2(1H)-one derivatives have been designed as Hsp90 inhibitors, leading to the degradation of client proteins and inducing apoptosis in cancer cells.[16]

Quantitative Data on Anticancer Activity:

| Compound Class | Target | IC₅₀ | Cell Line | Reference |

| 1H-imidazo[4,5-h][10][11]naphthyridin-2(3H)-one derivative | c-Met Kinase | 2.6 µM | - | [15] |

| 1,6-Naphthyridinone Derivative (23g) | MET Kinase | 7.1 nM | - | [17] |

| 1,6-Naphthyridine Derivative (AZD4547) | FGFR1 | 0.5 nM | - | [18] |

| 1,6-Naphthyridine Derivative (AZD4547) | FGFR2 | 2.5 nM | - | [18] |

| 1,6-Naphthyridine Derivative (AZD4547) | FGFR3 | 1.8 nM | - | [18] |

Antiviral and Antibacterial Applications

The 1,6-naphthyridine scaffold has also been explored for its potential in treating infectious diseases.

-

Antiviral Activity: Certain 1,6-naphthyridine derivatives have demonstrated potent activity against human cytomegalovirus (HCMV), a member of the herpesvirus family.[3] These compounds have shown efficacy against strains resistant to conventional antiviral drugs, suggesting a novel mechanism of action.

-

Antibacterial Activity: While the related 1,8-naphthyridine scaffold is more famously associated with antibacterial agents like nalidixic acid, derivatives of 1,6-naphthyridine have also been investigated for their antibacterial properties.[1]

Mechanism of Action: A Focus on Kinase Inhibition

The primary mechanism by which many 1,6-naphthyridine derivatives exert their anticancer effects is through the inhibition of protein kinases. As ATP-competitive inhibitors, they occupy the ATP-binding site of the kinase, preventing the transfer of a phosphate group to substrate proteins and thereby blocking downstream signaling pathways.

A molecular docking study of a 1,6-naphthyridine derivative in the ATP-binding pocket of FGFR4 revealed key interactions. The inhibitor was found to interact with residues in the hinge region (Met524), the catalytic region (Glu520), and the DFG motif (Asp630), which are crucial for kinase activity.[10][11] This binding mode effectively blocks the kinase's function and inhibits the downstream signaling cascade.

FGFR4 Signaling Pathway and Point of Inhibition

Caption: Inhibition of the FGFR4 signaling pathway by a 1,6-naphthyridine-based inhibitor.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,6-naphthyridine derivatives can be finely tuned by modifying the substitution pattern on the core scaffold. SAR studies have provided valuable insights into the key structural features required for potent and selective inhibition of various targets.

SAR for c-Met Kinase Inhibitors:

-

N-1 Position: An alkyl substituent bearing a terminal free amino group at the N-1 position is crucial for effective c-Met inhibition.

-

N-3 Position: A hydrophobic substituted benzyl group at the N-3 position enhances inhibitory activity.

-

C-5 Position: Introduction of a 4'-carboxamide phenoxy group at the C-5 position significantly improves potency.[15]

SAR for FGFR4 Kinase Inhibitors:

-

General Observations: The design of selective FGFR4 inhibitors often involves creating derivatives that can form a covalent bond with a specific cysteine residue (Cys552) in the FGFR4 active site.[13]

-

Structural modifications on the 1,6-naphthyridine-2-one core have led to the identification of potent and highly selective FGFR4 inhibitors with excellent anti-proliferative activities against FGFR4-dependent cancer cell lines.[13]

Case Study: AZD4547 - A 1,6-Naphthyridine Derivative in Clinical Trials

AZD4547 is a potent, orally bioavailable, and selective inhibitor of FGFR1, 2, and 3, built upon a 1,6-naphthyridine scaffold.[18] It has been investigated in clinical trials for the treatment of various solid tumors harboring FGFR gene amplifications.

-

Phase I and II Trials: AZD4547 has undergone Phase I and II clinical trials in patients with advanced solid tumors, including squamous cell lung cancer and gastric cancer.[4][14][19]

-

Efficacy and Tolerability: The trials established a recommended dose of 80 mg twice daily and demonstrated that the drug was generally well-tolerated.[18][20] Encouraging signs of anti-tumor activity were observed, particularly in patients with high-level FGFR gene amplification.[18]

-

Pharmacodynamic Biomarkers: An increase in plasma phosphate levels was observed in patients, providing evidence of on-target FGFR inhibition.[4]

The clinical development of AZD4547 highlights the therapeutic potential of the 1,6-naphthyridine scaffold and underscores the importance of patient selection based on molecular biomarkers.

Conclusion and Future Perspectives

The 1,6-naphthyridine scaffold has firmly established itself as a privileged core in medicinal chemistry, with a proven track record in the development of potent and selective inhibitors for a range of therapeutic targets. Its synthetic accessibility and the rich SAR data available provide a solid foundation for the design of next-generation therapeutics. Future research will likely focus on further optimizing the pharmacokinetic properties of 1,6-naphthyridine derivatives, exploring novel substitution patterns to enhance selectivity, and expanding their application to new disease areas. The continued exploration of this versatile scaffold holds great promise for the discovery of innovative medicines to address unmet medical needs.

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of Hck in complex with a Src family-selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrevlett.com [chemrevlett.com]

- 9. 2024.sci-hub.ru [2024.sci-hub.ru]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.vensel.org [pubs.vensel.org]

- 12. Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]